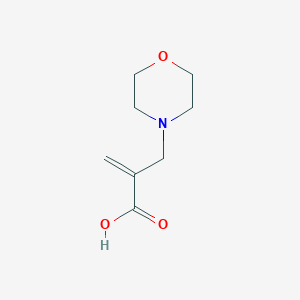

2-(Morpholinomethyl)acrylic acid

Overview

Description

2-(Morpholinomethyl)acrylic acid (MMAA) is an organic compound with a molecular formula C6H11NO3. It is a colorless, odorless, and water-soluble solid. MMAA is a versatile molecule with a wide range of applications in various fields, including pharmaceuticals, biochemistry, and industrial synthesis. MMAA is a chiral molecule, meaning that it has both left- and right-handed forms, which can be used for asymmetric synthesis.

Scientific Research Applications

Polymer Synthesis and Characterization

Crosslinked poly(acryloylmorpholine) and its copolymers, synthesized by radical polymerization, show promising metal-ion-retention properties. These polymers are insoluble in water and possess groups like amine, sulfonic acid, and carboxylic acid, making them effective in retaining various metal ions like Ag(I), Cu(II), and Hg(II) (Rivas, Villegas, & Ruf, 2006).

Fouling-Resistant Membrane Fabrication

The synthesis of pH-responsive hydrophilic cross-linked poly(acrylic acid-co-acryloylmorpholine) copolymer has been investigated for its application in polysulfone ultrafiltration membranes. These membranes demonstrate improved fouling resistance and enhanced rejection against protein solution and oil-in-water emulsion separation systems (Saini, Khuntia, & Sinha, 2019).

Extraction Equilibrium Studies

Morpholinium ionic liquids, utilized in aqueous two-phase systems, have been studied for the effective extraction of acrylic acid. These systems offer a cost-effective and efficient method for the separation and extraction of acrylic acid, with extraction efficiencies ranging from 50 to 90% (Lee, Lee, Kim, & Hong, 2014).

Photoinitiator Development

4-Benzoylbenzyl-3-morpholinopropanoate, synthesized and characterized as a one-component photoinitiator of Type II, demonstrates potential in the polymerization of acrylates. Its effectiveness is influenced by factors such as light intensity, initiator concentration, and acrylate functionality (Jian, Nie, Li, & Yang, 2016).

Bone Regeneration Research

Acrylated hyaluronic acid, used in conjunction with bone morphogenic protein-2 and human mesenchymal stem cells, has shown potential in bone regeneration studies. This application explores the use of 2-(Morpholinomethyl)acrylic acid derivatives in developing scaffolds for tissue regeneration (Kim et al., 2007).

Copolymer Synthesis via RAFT Polymerization

The reversible addition fragmentation chain transfer (RAFT) polymerization technique has been used to create homopolymers and block copolymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS®) and 4-acryloylmorpholine. This method enables the synthesis of well-defined polymers with applications in various industrial sectors (Bray, Peltier, Kim, Mastrangelo, & Perrier, 2017).

Thermo-Responsive Polymers

Morpholine-functional homopolymers and copolymers synthesized by nitroxide mediated polymerization exhibit aqueous thermo-responsiveness. Such polymers have potential applications in fields requiring temperature-sensitive materials (Lessard, Savelyeva, & Maríc, 2012).

Dispersion Properties of Polymers

Poly(acrylic acid) synthesized by RAFT polymerization shows enhanced dispersion characteristics for substances like CaCO3, kaolin, and TiO2. These properties are significant for applications requiring efficient dispersion agents (Loiseau et al., 2003).

Safety and Hazards

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZSSKAOSOCVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439182 | |

| Record name | 2-(Morpholinomethyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-44-4 | |

| Record name | 2-(Morpholinomethyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Morpholinomethyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)